molecular formula C16H21N5O4S2 B2788767 N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1207017-99-9

N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2788767
CAS No.: 1207017-99-9
M. Wt: 411.5
InChI Key: PUHZFAAVFBIFJV-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core with a thioether linkage to an acetamide group. The acetamide nitrogen is substituted with a furan-2-ylmethyl moiety, while the thiadiazole ring is further functionalized at the 5-position with a 4-(2-methoxyacetyl)piperazine group. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with known bioactive thiadiazole derivatives targeting enzymes, receptors, or microbial pathways .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S2/c1-24-10-14(23)20-4-6-21(7-5-20)15-18-19-16(27-15)26-11-13(22)17-9-12-3-2-8-25-12/h2-3,8H,4-7,9-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHZFAAVFBIFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds, including the one , exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/ml against standard reference drugs like ketoconazole and chloramphenicol, which have MICs of 25–50 µg/ml .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameMIC (µg/ml)Bacterial Strain
Compound A100E. faecalis
Compound B200S. aureus
Compound C300P. aeruginosa
Ketoconazole25E. faecalis
Chloramphenicol50S. aureus

1.2 Antiviral Activity

Recent studies have also explored the antiviral potential of furan-based compounds against SARS-CoV-2. A derivative similar to N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide was identified as a novel inhibitor of the main protease (Mpro) of SARS-CoV-2 through in-house library screening, demonstrating promising results in inhibiting viral replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the thiadiazole ring and piperazine moiety can significantly affect biological activity.

Table 2: Structure-Activity Relationship Insights

SubstituentActivity ChangeObservations
Methoxy groupIncreased activityEnhances solubility and bioavailability
Chlorine substitutionDecreased activityMay introduce steric hindrance
Acetamide linkageEssential for activityCritical for binding to target enzymes

Case Studies

3.1 Case Study on Antimicrobial Activity

A study conducted by Yurttaş et al. (2015) evaluated various thiadiazole derivatives against microbial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain modifications to the piperazine ring enhanced antibacterial activity, suggesting a pathway for further development of more potent antimicrobial agents .

3.2 Case Study on Antiviral Potential

In a recent investigation published in PMC, researchers screened a library of compounds for inhibition against SARS-CoV-2 Mpro. The study highlighted that derivatives with furan and thiadiazole functionalities exhibited significant inhibitory effects, positioning them as candidates for further antiviral drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key properties:

Compound Name Thiadiazole Substituent Piperazine/Other Substituent Additional Groups Melting Point (°C) Biological Activity Source
Target Compound Thioether linkage 4-(2-Methoxyacetyl)piperazin-1-yl Furan-2-ylmethyl N/A Not reported N/A
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide (4h) 4-Chlorophenyl 4-(Furan-2-carbonyl)piperazin-1-yl None 180–182 Anticancer (in vitro screening)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (4-Chlorobenzyl)thio None 5-Isopropyl-2-methylphenoxy 132–134 Not reported
N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31) 3-Methoxybenzylthio None 4-(Trifluoromethyl)phenyl N/A Cytotoxic (glioblastoma U87 cells)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide Ethyl 4-(2-Fluorophenyl)piperazin-1-yl None N/A Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g) Benzylthio None 4-(Trifluoromethyl)phenyl N/A Anticancer (MDA, PC3, U87 cell lines)

Structural and Functional Insights

Piperazine Modifications: The target compound’s 2-methoxyacetyl-piperazine substituent introduces a polar, hydrogen-bond-capable group distinct from analogs with aromatic (e.g., furan-carbonyl in 4h ) or fluorophenyl () substituents.

Thiadiazole Functionalization :

  • Thioether-linked substituents (e.g., benzylthio in , 3-methoxybenzylthio in ) are common in cytotoxic agents, likely due to sulfur’s role in redox interactions or metal chelation. The target compound’s thioether linkage aligns with this trend.
  • Ethyl or chlorophenyl substituents () may influence steric bulk and electron distribution, affecting binding to hydrophobic pockets .

Furan-2-ylmethyl Group :

  • Unique to the target compound, this moiety introduces a planar, electron-rich heterocycle that could engage in π-π interactions or serve as a bioisostere for other aromatic groups (e.g., benzothiazole in ).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2 : Introduction of the 2-methoxyacetyl-piperazine moiety via nucleophilic substitution or amide coupling.
  • Step 3 : Thioacetamide linkage formation using mercaptoacetic acid derivatives.
  • Optimization : Reaction parameters (e.g., temperature: 60–80°C; solvent: DMF or THF) and catalysts (e.g., HOBt/EDCI for amide bonds) are critical. Purity is enhanced via HPLC or recrystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides bond angles, lengths, and spatial arrangement (e.g., thiadiazole ring planarity) .

Q. What are the solubility and stability profiles under physiological conditions?

  • Methodological Answer :

  • Solubility : Tested in PBS (pH 7.4), DMSO, and ethanol via UV-Vis spectroscopy or gravimetric analysis. LogP values (calculated or experimental) guide solvent selection for biological assays.
  • Stability : Incubate at 37°C in serum-containing media, followed by HPLC monitoring of degradation products over 24–72 hours .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., cell lines, enzyme sources) and compound purity (≥95% by HPLC).
  • Dose-Response Curves : Perform EC50_{50}/IC50_{50} comparisons across multiple replicates.
  • Target Engagement Studies : Use techniques like Surface Plasmon Resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases, GPCRs) .

Q. What computational strategies predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., piperazine moiety interacting with ATP-binding pockets).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability and binding free energy (MM-PBSA/GBSA).
  • Pharmacophore Mapping : Identify critical functional groups (e.g., thioacetamide’s sulfur for hydrogen bonding) .

Q. How does the 2-methoxyacetyl-piperazine substituent influence pharmacokinetics?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Permeability : Perform Caco-2 monolayer assays to evaluate intestinal absorption potential .

Q. What strategies mitigate synthetic byproducts during thiadiazole-thioacetamide coupling?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect disulfide or over-alkylated derivatives.
  • Reaction Optimization : Adjust stoichiometry (e.g., 1.2:1 ratio of thiol to thiadiazole), employ inert atmospheres (N2_2), or use radical scavengers (e.g., BHT).
  • Purification : Gradient elution via flash chromatography (silica gel, hexane/EtOAc) .

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